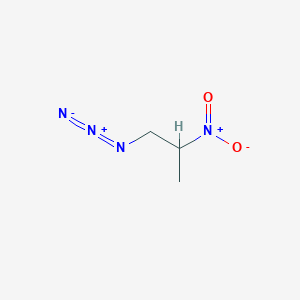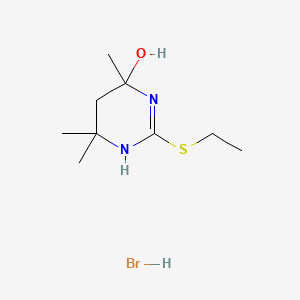
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of aliphatic aldehydes with non-stabilized azomethine ylides to form oxazolidines .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of chiral magnesium phosphate catalysts has been reported to achieve high enantioselectivity in the synthesis of oxazolidines .
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide, tetrabutylammonium iodide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with a wide range of molecular targets. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolidin-2-one: Known for its antibacterial activity and use in pharmaceuticals.
Oxazolidinones: A class of compounds with significant biological activity, including linezolid and tedizolid.
Uniqueness
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is unique due to its specific reactivity profile and the presence of both an ethylidene group and a carbonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
36190-13-3 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2-ethylidene-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-2-5-8(6(7)9)3-4-10-5/h2H,3-4H2,1H3 |
InChI Key |
IFJPVVJFTGOFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1N(CCO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
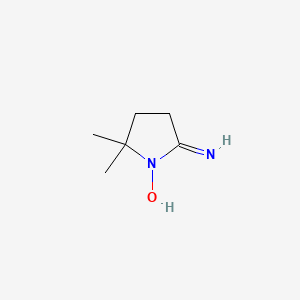
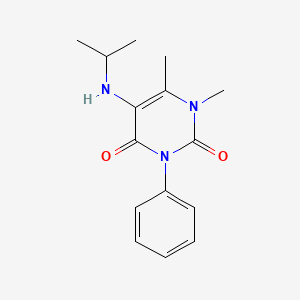
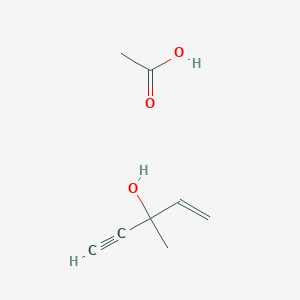




![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
